molecular formula C8H10ClN3O B1423749 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol CAS No. 959239-43-1

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B1423749
CAS No.: 959239-43-1
M. Wt: 199.64 g/mol
InChI Key: XEFKCMOGRCBXAO-UHFFFAOYSA-N
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Description

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted pyrazine ring attached to a pyrrolidinol moiety, making it a subject of interest in medicinal chemistry and industrial applications.

Scientific Research Applications

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

The synthesis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyrazine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Chemical Reactions Analysis

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazinyl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazinyl derivatives.

    Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(6-Chloro-2-pyrazinyl)-4-methylpiperazine and 2-(6-Chloro-2-pyrazinyl)-1-piperazinylalkyl derivatives share structural similarities.

    Uniqueness: The presence of the pyrrolidinol moiety in this compound distinguishes it from other pyrazinyl derivatives, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKCMOGRCBXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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